4-Chloro-6-fluoro-2-methylquinazoline
CAS No.: 1044768-44-6
Cat. No.: VC3818900
Molecular Formula: C9H6ClFN2
Molecular Weight: 196.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1044768-44-6 |
---|---|
Molecular Formula | C9H6ClFN2 |
Molecular Weight | 196.61 g/mol |
IUPAC Name | 4-chloro-6-fluoro-2-methylquinazoline |
Standard InChI | InChI=1S/C9H6ClFN2/c1-5-12-8-3-2-6(11)4-7(8)9(10)13-5/h2-4H,1H3 |
Standard InChI Key | GVNJOQDCIFAIOG-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(C=C(C=C2)F)C(=N1)Cl |
Canonical SMILES | CC1=NC2=C(C=C(C=C2)F)C(=N1)Cl |
Introduction
Chemical and Physical Properties
Structural Characteristics
4-Chloro-6-fluoro-2-methylquinazoline belongs to the quinazoline family, a class of bicyclic compounds comprising a benzene ring fused to a pyrimidine ring. The substitution pattern—chlorine (C4), fluorine (C6), and methyl (C2)—enhances its reactivity and interaction with biological targets. The molecular formula C₉H₆ClFN₂ corresponds to an exact mass of 196.020355 g/mol and a polar surface area (PSA) of 25.78 Ų, suggesting moderate solubility in polar solvents .
Physicochemical Parameters
Key physical properties include:
Property | Value |
---|---|
Density | 1.4 ± 0.1 g/cm³ |
Boiling Point | 151.2 ± 33.0 °C |
Flash Point | 45.2 ± 25.4 °C |
LogP (Partition Coefficient) | 1.90 |
Vapor Pressure | 4.7 ± 0.3 mmHg at 25°C |
The relatively low vapor pressure and moderate LogP value indicate stability under standard laboratory conditions and potential for blood-brain barrier penetration, respectively .
Synthesis and Optimization
Retrosynthetic Approaches
The synthesis of 4-chloro-6-fluoro-2-methylquinazoline typically involves cyclocondensation of halogenated anthranilamides with aldehydes, followed by chlorination. A validated route begins with 2-amino-5-fluorobenzamide, which undergoes cyclization with acetaldehyde to form the quinazolin-4(3H)-one intermediate. Subsequent chlorination using trichloroacetonitrile (Cl₃CCN) and triphenylphosphine (PPh₃) yields the final product .
Microwave-Mediated N-Arylation
Recent advances employ microwave irradiation to accelerate N-arylation reactions. For example, 4-chloroquinazolines react with substituted anilines in tetrahydrofuran (THF)/water under microwave conditions (10–40 min, 100–120°C), achieving yields up to 90%. This method minimizes side reactions and enhances scalability .
Substrate | Reaction Time | Yield (%) |
---|---|---|
4-Chloro-6-fluoro-2-methylquinazoline + N-methylaniline | 10 min | 85 |
4-Chloro-6-fluoro-2-methylquinazoline + o-toluidine | 20 min | 74 |
Biological Activity and Mechanisms
Antiproliferative Effects
Quinazoline derivatives exhibit broad-spectrum anticancer activity by targeting receptor tyrosine kinases (RTKs) and disrupting oncogenic signaling pathways. In vitro studies on analogs of 4-chloro-6-fluoro-2-methylquinazoline demonstrate potent cytotoxicity against glioblastoma (T98G) and colorectal carcinoma (HCT-116) cell lines, with IC₅₀ values ranging from 2.0 to 8.0 µM .
Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|
HCT-116 | 2.8 | β-catenin/TCF4 pathway inhibition |
T98G | 2.0 | EGFR kinase inhibition |
Pharmacological Applications
Kinase Inhibition
The compound’s ability to inhibit epidermal growth factor receptor (EGFR) kinases is attributed to its planar quinazoline core, which occupies the ATP-binding pocket. Molecular docking studies predict strong hydrogen bonding between the C4 chlorine and kinase residues (e.g., Met793), stabilizing the inactive conformation .
Drug Development Prospects
4-Chloro-6-fluoro-2-methylquinazoline serves as a precursor for derivatives with improved pharmacokinetic profiles. For instance, verubulin—a clinical-phase anticancer agent—shares structural similarities, underscoring the therapeutic potential of this scaffold .
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